DESTRUXIN CHL

Description

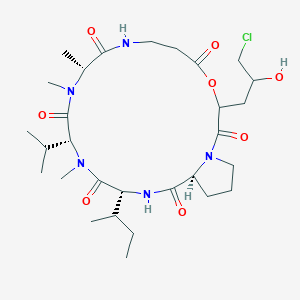

Structure

3D Structure

Properties

IUPAC Name |

(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48ClN5O8/c1-8-17(4)23-28(41)34(7)24(16(2)3)29(42)33(6)18(5)25(38)31-12-11-22(37)43-21(14-19(36)15-30)27(40)35-13-9-10-20(35)26(39)32-23/h16-21,23-24,36H,8-15H2,1-7H3,(H,31,38)(H,32,39)/t17?,18-,19?,20+,21?,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTLOXOGFQPKLT-XWKBWMEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H]1C(=O)N([C@@H](C(=O)N([C@@H](C(=O)NCCC(=O)OC(C(=O)N2CCC[C@H]2C(=O)N1)CC(CCl)O)C)C)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420063 | |

| Record name | Chlorodestruxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121723-07-7 | |

| Record name | Chlorodestruxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fungal Producers and Ecological Context of Destruxin Chl

Primary Fungal Bioproduction Strains

A variety of fungi, primarily those with entomopathogenic, phytopathogenic, or marine origins, are known to produce destruxins.

Metarhizium anisopliae and Metarhizium robertsii as Principal Producers

Metarhizium anisopliae and Metarhizium robertsii are recognized as the most significant producers of a wide array of destruxins. pnas.orgpnas.org M. robertsii, in particular, is noted for its capacity to produce a large quantity and diversity of destruxins, including destruxin CHL. asm.orgnih.gov These fungi are common soil inhabitants and are widely studied for their potential as biocontrol agents against various insect pests. wikipedia.org The production of destruxins by these species is a key factor in their entomopathogenic lifestyle. wikipedia.org Studies have shown that the profile and quantity of destruxins can vary significantly even between different strains of the same species. researchgate.net

Diversity of Metarhizium Species (e.g., M. acridum, M. brunneum, M. flavoviride) in Destruxin Production

The genus Metarhizium displays considerable diversity in its ability to produce destruxins. asm.org Species are often categorized as either "generalists" with a broad insect host range, such as M. robertsii and M. brunneum, or "specialists" with a narrow host range, like M. acridum and M. flavoviride. asm.org Research indicates that generalist species tend to produce a greater variety and amount of destruxins compared to specialists. asm.org For instance, a study detected 25 different destruxins in cultures of M. robertsii, while far fewer were found in the specialist species M. acridum and M. flavoviride. asm.org The production of specific destruxins, including derivatives like CHL-E2, can also differ among these species depending on environmental conditions. asm.org

Other Entomopathogenic Fungi Producing Destruxins (e.g., Beauveria felina, Lecanicillium longisporum, Aschersonia spp.)

While the Metarhizium genus is the most prominent source, other entomopathogenic fungi have also been identified as producers of destruxins. Strains of Beauveria felina, including marine-derived isolates, have been shown to produce a complex of destruxins. nih.govnih.govfapesp.br Lecanicillium longisporum and various species of Aschersonia are also known to synthesize these compounds. pnas.orgpnas.orgplos.org The discovery of destruxins in these fungi highlights the broader distribution of these toxins within the fungal kingdom and their potential role in insect pathogenesis across different fungal lineages.

Destruxin Production by Phytopathogenic and Marine-Derived Fungi (e.g., Alternaria brassicae, Ophiosphaerella herpotricha, Trichothecium roseum, Pseudoceratina purpurea)

Destruxin production is not limited to insect pathogens. The phytopathogenic fungus Alternaria brassicae, which causes black spot disease in cruciferous plants, produces destruxin B and its derivatives. apsnet.orgpnas.orgnih.govasm.org Similarly, Ophiosphaerella herpotricha, a pathogen of bermudagrass, and Trichothecium roseum, a plant-pathogenic fungus, are also known to produce destruxins. pnas.orgpnas.orgresearchgate.netnih.gov Furthermore, destruxins have been isolated from marine-derived fungi, such as a strain of Metarhizium sp. associated with the sponge Pseudoceratina purpurea. mdpi.comnih.gov This marine-derived fungus was found to produce several known destruxins, including destruxin E2 chlorohydrin. nih.gov

Table 1: Fungal Producers of Destruxins

| Fungal Species | Lifestyle | Notable Destruxins Produced |

|---|---|---|

| Metarhizium anisopliae | Entomopathogenic | Destruxins A, B, C, D, E and various analogs pnas.orgresearchgate.net |

| Metarhizium robertsii | Entomopathogenic | High diversity including this compound, G, E2 asm.orgnih.gov |

| Metarhizium brunneum | Entomopathogenic | Various destruxins asm.org |

| Metarhizium acridum | Entomopathogenic (Specialist) | Limited destruxin profile asm.org |

| Metarhizium flavoviride | Entomopathogenic (Specialist) | Limited destruxin profile asm.org |

| Beauveria felina | Entomopathogenic | Destruxin B, Pseudodestruxin C nih.gov |

| Lecanicillium longisporum | Entomopathogenic | Various destruxins pnas.org |

| Aschersonia spp. | Entomopathogenic | Destruxins A4, A5 usda.gov |

| Alternaria brassicae | Phytopathogenic | Destruxin B, Homodestruxin B apsnet.orgpnas.org |

| Ophiosphaerella herpotricha | Phytopathogenic | Destruxin B pnas.orgresearchgate.net |

| Trichothecium roseum | Phytopathogenic | Roseotoxin B (a destruxin analog) rsc.orgembrapa.br |

| Metarhizium sp. (from Pseudoceratina purpurea) | Marine-Derived | Destruxins A, B, B2, desmethyl B, E, E2 chlorohydrin mdpi.com |

Ecological Roles and Inter-organismal Interactions

Destruxins play a crucial role in the ecological interactions of their producing fungi, particularly in the context of pathogenesis.

Destruxins as Virulence Factors in Entomopathogenic Fungi-Insect Pathogenesis

Destruxins are widely recognized as important virulence factors in the infection of insects by entomopathogenic fungi like Metarhizium. nih.govpnas.org After a fungal spore attaches to an insect's cuticle and penetrates into the hemocoel, the fungus begins to produce and secrete destruxins. wikipedia.org These toxins can suppress both the cellular and humoral immune responses of the insect, thereby facilitating the proliferation of the fungus within the host's body. pnas.orgpnas.org The immunosuppressive effects of destruxins are a key strategy for overcoming the host's defenses. mdpi.com

The production of destruxins has been linked to the host range of Metarhizium species. Generalist species, which can infect a wide variety of insects, typically produce a broader range of destruxins than specialist species with a narrow host range. nih.gov This suggests that the acquisition of the gene cluster responsible for destruxin biosynthesis has been a significant factor in the evolution of host specificity in these fungi. pnas.org While some studies have shown that mutants unable to produce destruxins can still be virulent, the presence of these toxins is generally considered to enhance the pathogenic capabilities of the fungus. plos.orgnih.gov

The mode of action of destruxins in insects involves the disruption of various physiological processes. They are known to induce paralysis and affect muscle contraction. asm.orgcore.ac.uk At the cellular level, they can interfere with calcium channels and vacuolar-type ATPases, leading to cytotoxic effects. pnas.orgpnas.org By compromising the insect's immune system and causing direct physiological damage, destruxins contribute significantly to the mortality of the infected host. mdpi.com

Correlation between Destruxin Production and Fungal Host Specificity

A significant correlation exists between the profile of destruxins a fungus produces and its host range, particularly within the Metarhizium genus. nih.govfrontiersin.org Research has consistently shown that generalist fungal species, which can infect a wide variety of insects, tend to produce a greater amount and diversity of destruxin analogues. nih.govnih.gov In contrast, specialist fungi with a narrow host range often produce far fewer types of destruxins, or none at all. nih.govfrontiersin.org

For example, the generalist species Metarhizium robertsii and Metarhizium brunneum are known to produce a rich spectrum of destruxins. nih.gov Conversely, specialists like Metarhizium acridum, which primarily infects locusts and grasshoppers, produce very low levels of destruxins or have lost the capability entirely. frontiersin.orgnih.gov This difference is linked to the presence or absence of the dtxS1 gene, which is part of the gene cluster responsible for destruxin biosynthesis. nih.govnih.gov The acquisition or retention of this gene cluster in fungal lineages appears to be a key evolutionary factor coordinated with the expansion of the fungus's host range. nih.govnih.gov The ability to produce a variety of these toxic compounds is thought to be an advantage for generalist pathogens, allowing them to overcome the immune defenses of multiple insect orders. pnas.orgnih.gov

Table 2: Destruxin Production and Host Specificity in Metarhizium Species

| Metarhizium Species | Host Specificity | Relative Destruxin Production | Reference |

|---|---|---|---|

| M. robertsii | Generalist | High diversity and quantity | nih.gov |

| M. brunneum | Generalist | High diversity and quantity | nih.gov |

| M. flavoviride | Specialist | Low diversity and quantity | nih.gov |

| M. acridum | Specialist (Acridids) | Very low or none detected | nih.govfrontiersin.orgnih.gov |

| M. album | Specialist (Hemipterans) | Very little destruxin produced | frontiersin.orgcabidigitallibrary.org |

Endophytic Lifestyle and Destruxin Secretion in Plant-Fungal Associations

Many destruxin-producing fungi, particularly Metarhizium species, can live as endophytes, residing within plant tissues without causing disease. nih.govplos.org This intimate, symbiotic relationship requires a complex chemical dialogue between the fungus and the plant. nih.gov Destruxins are a key class of secreted metabolites in this interaction, although their precise role during plant colonization is still under investigation. nih.govnih.gov

Research has shown that the production of destruxins can be significantly influenced by the presence of a plant host. nih.gov In a 2022 study, the metabolic profile of four Metarhizium species was analyzed when grown alone versus in co-culture with bean (Phaseolus vulgaris) or corn (Zea mays). nih.govnih.gov The study identified 25 different destruxin analogs, including this compound (chlorodestruxin). nih.govasm.org The production of these metabolites varied depending on the plant host and the age of the culture, suggesting that the fungus modifies its secretome in response to chemical cues from the plant. nih.govnih.gov Furthermore, a separate study successfully detected destruxins A, B, and E in cowpea plants (Vigna unguiculata) that were endophytically colonized by M. robertsii, providing the first direct evidence of destruxin production within a living plant under these conditions. plos.org This indicates that the fungus not only lives within the plant but also actively secretes these potent compounds into the plant's system.

Destruxins as Mediators in Plant-Insect Defense Mechanisms

The secretion of destruxins by endophytic fungi serves as a sophisticated defense mechanism for the host plant against insect herbivores. nih.govplos.org By colonizing the plant's tissues, especially the roots, the fungus can confer protection from insect attacks. nih.gov The destruxins produced by the fungus have well-documented insecticidal and antifeedant properties. cabidigitallibrary.orgplos.org

When an insect feeds on a plant colonized by a destruxin-producing endophyte, it also ingests these toxic metabolites. The effects on insects can range from feeding deterrence to paralysis and death. cabidigitallibrary.orgplos.org Destruxins are known to suppress both cellular and humoral immune responses in insects, making them more susceptible to fungal infection and other stressors. nih.govnih.gov This symbiotic relationship provides a significant advantage to the plant, which gains a "chemical shield" against pests. frontiersin.org The synthesis of these metabolites during plant colonization is believed to be a key strategy for protecting the plant from herbivory. nih.gov The detection of this compound and other analogues in plant co-cultures underscores the chemical complexity of this defensive alliance. nih.govasm.org

Compound Names Mentioned

Biosynthesis and Heterologous Production of Destruxin Chl

Elucidation of Destruxin Biosynthetic Pathways

The journey to understanding destruxin biosynthesis has revealed a complex interplay of specialized enzymes encoded within a dedicated gene cluster. nih.govthescipub.com The synthesis is not performed by ribosomes, but rather by a large, multi-domain enzymatic complex, a hallmark of many fungal and bacterial natural products. agarwallab.com

Role of Nonribosomal Peptide Synthetases (NRPS) in Destruxin Assembly

The backbone of the destruxin molecule is assembled by a Nonribosomal Peptide Synthetase (NRPS). nih.govthescipub.comesrf.fr These mega-enzymes function as molecular assembly lines, sequentially selecting, activating, and linking specific amino acid and α-hydroxy acid building blocks. agarwallab.comoup.com The primary NRPS responsible for destruxin synthesis is designated DtxS1. nih.govthescipub.com This enzyme comprises six modules, each responsible for the incorporation of one of the six monomers that form the cyclic depsipeptide. nih.govnih.gov Each module contains core domains: an adenylation (A) domain that recognizes and activates a specific substrate via ATP, a thiolation (T) domain that covalently tethers the activated substrate, and a condensation (C) domain that catalyzes peptide or ester bond formation with the growing chain. agarwallab.com The DtxS1 assembly line sequentially incorporates an α-hydroxyisocaproic acid (HIC), L-proline, L-isoleucine, N-methyl-L-valine, N-methyl-L-alanine, and β-alanine. nih.gov The final release and cyclization of the peptide from the NRPS is typically catalyzed by a terminal domain, which in many fungal NRPSs is a specialized condensation (C-terminal) domain that facilitates macrocyclization. agarwallab.com

Characterization of Key Biosynthetic Gene Clusters (e.g., DtxS1)

The genetic blueprint for destruxin production is located in a biosynthetic gene cluster (BGC). The core of this cluster is the dtxS1 gene, which encodes the 7,898-amino acid NRPS. nih.gov Comparative genomics and targeted gene disruption experiments in Metarhizium robertsii were instrumental in identifying and confirming the function of this cluster. nih.govthescipub.comyok.gov.tr Deletion of the dtxS1 gene completely abolishes the production of all destruxins, confirming its central role. nih.govdntb.gov.ua The dtxS1 BGC also contains other crucial genes located in close proximity, including dtxS2 (a cytochrome P450), dtxS3 (an aldo-keto reductase), and dtxS4 (an aspartic acid decarboxylase), which are essential for providing precursors and modifying the core structure. nih.govthescipub.com The presence or absence of the dtxS1 gene cluster is a key determinant of a Metarhizium species' ability to produce destruxins and has been linked to the breadth of its insect host range. thescipub.comuniv-lille.fr

Enzymatic Steps in Destruxin Derivatization (e.g., Cytochrome P450, Aldo-Keto Reductase, Aspartic Acid Decarboxylase)

The remarkable diversity of the destruxin family arises from the modification of the initial product synthesized by DtxS1, which is primarily destruxin B. nih.gov Several "tailoring" enzymes encoded within the BGC are responsible for these chemical decorations.

Aspartic Acid Decarboxylase (DtxS4): This enzyme provides the final building block for the NRPS assembly line, β-alanine, by catalyzing the decarboxylation of aspartic acid. nih.gov

Aldo-Keto Reductase (DtxS3): DtxS3 is responsible for generating the α-hydroxyisocaproic acid (HIC) starter unit. It likely reduces an α-ketoisocaproic acid precursor, which itself is derived from leucine. nih.gov Mutants lacking the dtxS3 gene are unable to produce any destruxins. yok.gov.trdntb.gov.ua

Cytochrome P450 (DtxS2): This versatile enzyme is a key player in the derivatization of destruxin B into other analogs. nih.govthescipub.com Gene deletion studies show that a ΔdtxS2 mutant can only produce destruxin B and its close relatives, but not other forms like A, C, D, or E. nih.govdntb.gov.ua DtxS2 is believed to perform a series of reactions: it hydroxylates destruxin B to form destruxin C, which is then further oxidized by the same enzyme to yield destruxin D. nih.gov Subsequent oxidation and desaturation of destruxin D produce destruxin A, which can be epoxidized by DtxS2 to create destruxin E. nih.gov

The biosynthesis of Destruxin CHL, also known as destruxin E chlorohydrin, is not fully elucidated, and a specific halogenase enzyme for its production has not yet been identified within the dtxS cluster. yok.gov.trresearchgate.netresearchgate.net However, its name implies it is a derivative of destruxin E. One proposed mechanism is the opening of the epoxide ring of destruxin E by a chloride ion, a reaction that could be catalyzed by a yet-unidentified enzyme or occur non-enzymatically under specific physiological conditions. The existence of this compound (chlorodestruxin/chlorohydrin) and a related compound, Destruxin E2 chlorohydrin, has been confirmed in cultures of Metarhizium and other fungi, pointing to a dedicated, though currently unknown, chlorination capability. yok.gov.trasm.orgnih.gov

Table 1: Key Enzymes in the Destruxin Biosynthetic Pathway

| Enzyme (Gene) | Class | Function | Reference |

|---|---|---|---|

| DtxS1 | Nonribosomal Peptide Synthetase (NRPS) | Assembles the core hexadepsipeptide backbone from HIC and amino acid precursors. | nih.gov, thescipub.com |

| DtxS2 | Cytochrome P450 Monooxygenase | Catalyzes multiple oxidative modifications of the destruxin B core to produce other destruxins (C, D, A, E). | nih.gov, thescipub.com |

| DtxS3 | Aldo-Keto Reductase | Provides the α-hydroxyisocaproic acid (HIC) starter unit for the NRPS. | nih.gov, thescipub.com |

| DtxS4 | Aspartic Acid Decarboxylase | Provides the β-alanine precursor for the final module of the NRPS. | nih.gov |

Regulation of Destruxin Biosynthesis

The production of destruxins is not constitutive but is tightly regulated by a variety of environmental and biological signals. This ensures that the fungus produces these metabolically expensive compounds when they are most needed, for instance, during host infection.

Influence of Culture Conditions and Medium Composition

In vitro production of destruxins is highly dependent on the composition of the culture medium. The carbon-to-nitrogen (C:N) ratio is a critical factor, with studies showing that increasing the concentration of peptone (a nitrogen source) in the medium can significantly boost the yield of destruxins A, B, and E. researchgate.netmdpi.com The type of growth medium itself has a profound impact; for example, some Metarhizium strains produce destruxins in liquid Czapek Dox (CD) medium but not on solid CD agar. asm.orgmdpi.com The pH of the culture medium also plays a regulatory role, with a negative correlation observed between pH and the production of destruxins. mdpi.comcore.ac.uk Optimal production often occurs under acidic conditions, with final broth pH values typically dropping to between 3 and 4. core.ac.uk Aeration is another key physical parameter, as increased aeration rates in bioreactors have been shown to greatly enhance destruxin yields. core.ac.uk

Table 2: Influence of Culture Parameters on Destruxin Production

| Parameter | Effect on Destruxin Production | Example | Reference |

|---|---|---|---|

| Nitrogen Source | Higher peptone concentration increases yield of Dtx A, B, and E. | Increasing peptone in Czapek Dox medium. | mdpi.com, researchgate.net |

| pH | Production is often higher at acidic pH; negatively correlated with final medium pH. | Optimal production in shaker flasks when final pH drops to 3-4. | mdpi.com, core.ac.uk |

| Aeration | Increased aeration rate can significantly increase destruxin yield in bioreactors. | Increasing aeration from 0.5 to 1.5 vvm boosted Dtx B production. | core.ac.uk |

| Culture Type | Varies between solid and liquid media. | Some strains produce toxins in liquid but not on solid agar. | mdpi.com |

| Culture Age | Production levels change over time, with optimal production times varying by strain and medium. | 10 days optimal for one strain, 20 days for another in the same medium. | asm.org |

Impact of Host-Derived Cues and Plant Exudates on Toxin Synthesis

Destruxin synthesis appears to be influenced by the fungus's interaction with its hosts, both insects and plants. While adding insect homogenates directly to culture media has been shown to inhibit toxin detection, the production of destruxins is considered a key virulence factor during actual insect infection, suggesting a complex regulatory system in vivo. mdpi.comunal.edu.co More recently, the role of destruxins during the endophytic phase of Metarhizium's life cycle (living within plant tissues) has come into focus. Studies have shown that co-culturing Metarhizium species with plants like beans (Phaseolus vulgaris) or corn (Zea mays) can significantly alter the profile and quantity of destruxins produced. asm.orgresearchgate.net The production of these toxins can be elevated or the variety of analogs widened when the fungus is grown in the presence of a plant, indicating that plant root exudates can stimulate toxin synthesis. asm.org For instance, destruxins have been detected in cowpea plants endophytically colonized by M. robertsii. This suggests a chemical dialogue between the fungus and its plant host, where destruxins may play a role in modulating the symbiotic relationship or protecting the plant from herbivores. asm.org The specific chemical cues from plants that trigger these changes are an active area of research.

Transcriptomic and Proteomic Analyses of Biosynthetic Regulation

The regulation of destruxin biosynthesis is a complex process involving a network of genes and proteins. Transcriptomic and proteomic analyses have provided significant insights into the molecular mechanisms governing the production of these secondary metabolites in fungi like Metarhizium and Alternaria species.

Transcriptomic Insights:

Studies have shown that the expression of the destruxin biosynthetic gene cluster is intricately regulated. In Alternaria brassicae, for instance, the gene clusters responsible for producing destruxin B are significantly upregulated during the infection of its host plant, Brassica juncea. nih.gov This suggests that destruxin production is a key component of the pathogen's virulence strategy. Specifically, the core biosynthetic genes, DtxS1 and DtxS3, show marked upregulation during infection. nih.gov

In the context of insect pathogenesis, transcriptomic analysis of Plutella xylostella larvae exposed to destruxin A revealed significant changes in gene expression. nih.govplos.org A large number of genes were differentially expressed, with many being up- or down-regulated in response to the toxin. nih.govplos.org These analyses identified genes involved in immune response, detoxification, apoptosis, and hormone biosynthesis as being particularly affected. nih.govplos.org For example, genes encoding for peptidoglycan recognition proteins (PGRPs) and those involved in the Toll signaling pathway were modulated, indicating an immune response to the toxin. nih.govplos.org Furthermore, genes associated with the metabolism of xenobiotics, such as glutathione (B108866) S-transferases and cytochrome P450s, were also differentially expressed, suggesting the insect's attempt to detoxify the compound. nih.govplos.org

Similarly, a study on Bemisia tabaci treated with destruxin A identified a multitude of differentially expressed genes (DEGs) over different time points. biorxiv.org This highlights the dynamic nature of the transcriptomic response to destruxin exposure. biorxiv.org

Proteomic Insights:

Proteomic studies complement transcriptomic data by providing a direct view of the proteins involved in the response to destruxins. In P. xylostella larvae treated with destruxin A, two-dimensional electrophoresis (2-DE) analysis identified numerous protein spots that were differentially expressed. nih.govplos.org These included proteins involved in the prophenoloxidase (proPO) system, an essential component of the insect's innate immunity. nih.govplos.org The upregulation of serine proteinase inhibitors (serpins) was also observed, which can block the proPO cascade. nih.govplos.org

A comparative proteomic analysis of a hypervirulent mutant of Metarhizium anisopliae (MaUV-HV) and its wild-type parent revealed significant differences in protein abundance. nih.gov The hypervirulent strain showed increased production of destruxin A, and proteomic data indicated alterations in pathways related to secondary metabolite production, virulence, and stress response. nih.gov Specifically, 842 proteins showed differential abundance, with 360 being more abundant in the hypervirulent mutant. nih.gov

A previous proteomic analysis of Spodoptera litura (SL-1) cells exposed to destruxin A identified the abnormal expression of the wing disc-like protein (SLAWD), suggesting a developmental impact of the toxin. plos.org

Interactive Data Table: Differentially Expressed Genes/Proteins in Response to Destruxin

| Organism | Treatment | Method | Key Findings | Reference |

|---|---|---|---|---|

| Plutella xylostella | Destruxin A | DGE & 2-DE | 1584 differentially expressed genes; 42 differentially expressed protein spots; modulation of immune response, detoxification, apoptosis, and hormone biosynthesis pathways. | nih.govplos.org |

| Alternaria brassicae | Infection of Brassica juncea | Transcriptomics | Significant upregulation of destruxin B biosynthetic gene cluster, including DtxS1 and DtxS3. | nih.gov |

| Bemisia tabaci | Destruxin A | RNA-Seq | 1702, 616, and 555 differentially expressed genes at 4, 8, and 12 hours post-treatment, respectively. | biorxiv.org |

| Metarhizium anisopliae | Hypervirulent Mutant vs. Wild-Type | TMT-based Proteomics | 842 differentially abundant proteins; alterations in secondary metabolite production, virulence, and stress response pathways. | nih.gov |

Methodologies for Destruxin Production and Isolation

The production and subsequent purification of destruxins are critical steps for their study and potential application. These processes typically involve fungal fermentation followed by a series of chromatographic techniques.

Fungal Fermentation Processes for this compound Synthesis

Destruxins are secondary metabolites produced by various entomopathogenic fungi, most notably species of Metarhizium. tandfonline.comresearchgate.net The production of destruxins is typically achieved through submerged fermentation of the fungus. The composition of the culture medium plays a crucial role in the yield of destruxins.

Commonly, a Czapek-Dox broth supplemented with peptone has been used for the cultivation of Metarhizium anisopliae. ajbasweb.com However, modifications to the medium, such as using maltose (B56501) as the primary carbon source, have been shown to enhance destruxin production. ajbasweb.comnih.gov For instance, Metarhizium anisopliae var. anisopliae cultured in a medium containing 3% maltose and 0.5% peptone has been reported to yield significant amounts of destruxins. ajbasweb.comnih.gov The fermentation is generally carried out in shake flasks on a rotary shaker for a period of several days to allow for sufficient fungal growth and metabolite secretion. ajbasweb.comnih.gov Factors such as the fungal strain, pellet size, pH, and aeration rate can also influence the production yield of destruxins. nih.govcapes.gov.br

Chromatographic Purification Techniques (e.g., Ion-Exchange, Silica (B1680970) Gel, HPLC)

Following fermentation, the fungal mycelium is separated from the culture broth, which contains the secreted destruxins. ajbasweb.com The purification process from the broth is a multi-step procedure involving extraction and various chromatographic methods to isolate and purify the different destruxin analogues.

Initial Extraction: The first step usually involves solvent extraction of the fermentation broth. Organic solvents like methylene (B1212753) dichloride or acetonitrile (B52724) are commonly used to extract the hydrophobic destruxin compounds. ajbasweb.comresearchgate.nettandfonline.com One effective method involves mixing the fermentation broth with an equal volume of acetonitrile and 5% NaCl, which results in the formation of two layers. tandfonline.comresearchgate.nettandfonline.com The upper organic layer, containing a high percentage of the destruxins, is then collected. tandfonline.comresearchgate.nettandfonline.com

Ion-Exchange Chromatography: To remove charged impurities from the crude extract, ion-exchange chromatography is often employed. ajbasweb.comnih.govresearchgate.net This step can involve passing the extract through both cation and anion exchange columns. ajbasweb.comnih.gov For example, a combination of Amberlite cation-exchange and Amberlite anion-exchange resins has been used to effectively remove charged contaminants. ajbasweb.comnih.gov

Silica Gel Chromatography: Flash chromatography using silica gel is a common subsequent step for the pre-purification of the extract. ajbasweb.comresearchgate.nettandfonline.comcapes.gov.br The column is typically eluted with a gradient of solvents, such as a chloroform-methanol mixture, with an increasing proportion of methanol (B129727) to separate compounds based on their polarity. ajbasweb.com This allows for the fractionation of the extract, with different destruxin analogues eluting in different fractions. ajbasweb.com

High-Performance Liquid Chromatography (HPLC): For the final purification and isolation of individual destruxin compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice. tandfonline.comnih.govresearchgate.nettandfonline.comtandfonline.comcapes.gov.br Reversed-phase HPLC, using a C18 column, is frequently utilized. tandfonline.comtandfonline.comcapes.gov.br A gradient of acetonitrile and water is typically used as the mobile phase to achieve separation. tandfonline.comtandfonline.comcapes.gov.br By adjusting the gradient slope, the retention times of the different destruxins can be manipulated to achieve optimal separation. tandfonline.comtandfonline.com Semi-preparative HPLC can be used to isolate larger quantities of purified destruxins, which can then be crystallized. tandfonline.comresearchgate.nettandfonline.com

Interactive Data Table: Chromatographic Techniques for Destruxin Purification

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Ion-Exchange Chromatography | Amberlite Cation and Anion Exchange Resins | Water | Removal of charged impurities | ajbasweb.comnih.gov |

| Silica Gel Chromatography | Silica Gel (e.g., Merck K-60) | Chloroform-Methanol Gradient | Pre-purification and fractionation | ajbasweb.comtandfonline.comcapes.gov.br |

Molecular Mechanisms of Action of Destruxins

Cellular and Subcellular Targets

Disruption of Cell Membrane Integrity

A fundamental aspect of destruxin toxicity involves the disruption of cell membrane integrity. researchgate.netebi.ac.uk Destruxins can act as ionophores, forming pores in cellular membranes that lead to an uncontrolled flux of ions. researchgate.net This disruption of the plasma membrane's structural and functional integrity can cause the leakage of cellular contents, ultimately resulting in cell death. open.edu Studies have shown that destruxins can induce morphological changes in various insect tissues, including hemocytes, muscle cells, fat body, and Malpighian tubules, which is indicative of widespread membrane damage. frontiersin.org For instance, in human colon cancer cells, destruxins have been observed to increase the permeability of the cell membrane to propidium (B1200493) iodide, a fluorescent dye that only enters cells with compromised membranes, signifying late apoptotic and necrotic events. nih.gov

Modulation of Ion Channel Activity, particularly Calcium Channels

Destruxins are known to modulate the activity of ion channels, with a particular emphasis on calcium (Ca²⁺) channels. plos.orgcore.ac.ukpatsnap.com The influx of calcium ions is a critical signaling process in numerous physiological functions, including muscle contraction and neurotransmitter release. mdpi.comopenneurologyjournal.com Destruxins can directly or indirectly open endogenous Ca²⁺ channels in the muscle membrane, leading to a significant influx of extracellular Ca²⁺. core.ac.ukresearchgate.net This uncontrolled increase in intracellular calcium concentration is responsible for the characteristic tetanic paralysis observed in insects injected with destruxins, which is caused by sustained muscle contraction. core.ac.ukresearchgate.net The action of destruxins on muscle membranes can be prevented by the use of selective Ca²⁺ channel blockers, further confirming their role in modulating these channels. core.ac.uk

The modulation of ion channels by destruxins is not limited to activation. In some contexts, they can also inhibit channel activity. For example, studies on the dopaminergic modulation of calcium channels have shown that reducing the probability of channel opening can significantly impact synaptic transmission. frontiersin.org While the exact mechanisms of destruxin interaction with various ion channels are still being elucidated, it is clear that their ability to disrupt ion homeostasis is a key factor in their insecticidal activity.

Interaction with Aminoacyl tRNA Synthetases and Consequences for Protein Synthesis

Aminoacyl-tRNA synthetases (ARSs) are crucial enzymes that catalyze the attachment of the correct amino acid to its corresponding tRNA molecule, a fundamental step in protein synthesis. zymedi.com Research has demonstrated that destruxins can interact with several ARSs in insects. nih.govnih.govmdpi.com Biolayer interferometry (BLI) studies have shown that destruxin A (DA) binds to multiple ARSs in Bombyx mori with affinity indices (KD) in the range of 10⁻⁴ to 10⁻⁵ M. nih.govnih.gov This interaction appears to be non-selective, suggesting that destruxins may broadly interfere with the function of these essential enzymes. nih.gov

The binding of destruxins to ARSs can impede protein synthesis. nih.gov Studies have shown that treatment with DA leads to a decrease in the levels of soluble protein and free amino acids in insect cells. nih.govnih.gov This inhibition of protein synthesis, particularly of immune-related proteins, is thought to be a key mechanism by which destruxins suppress the host's immune response, facilitating fungal pathogenesis. nih.gov

Binding to Intracellular Transport Proteins (e.g., SEC23A, TMEM214)

Recent research has identified specific intracellular transport proteins as binding partners for destruxins. Drug affinity responsive target stability (DARTS) experiments have revealed that destruxin A interacts with the protein transport protein SEC23A and the transmembrane protein 214 (TMEM214) in the silkworm, Bombyx mori. researchgate.netsemanticscholar.org

SEC23A is a component of the COPII coat protein complex, which is essential for the formation of transport vesicles from the endoplasmic reticulum (ER) and the transport of cargo molecules to the Golgi apparatus. semanticscholar.org The interaction of destruxin A with SEC23A has been shown to affect the interaction between SEC23A and another COPII component, SEC13, which may disrupt the formation and assembly of COPII vesicles. researchgate.net

TMEM214 is an ER-associated membrane protein that has been implicated in ER stress-induced apoptosis. nih.gov The binding of destruxin A to TMEM214 has been shown to inhibit the interaction between TMEM214 and SEC13L. researchgate.net The disruption of these protein-protein interactions within the intracellular transport machinery likely contributes to the cytotoxic effects of destruxins by interfering with essential cellular processes and potentially inducing ER stress. nih.gov

Impact on Insect Physiology

The molecular interactions of destruxins at the cellular level translate into profound and often lethal effects on insect physiology. A primary and immediate effect of destruxin injection is paralysis, which can be either tetanic (sustained muscle contraction) or flaccid, depending on the specific destruxin and the insect species. core.ac.ukresearchgate.net This is a direct consequence of the disruption of ion channel function, particularly the influx of calcium into muscle cells. researchgate.net

Beyond the immediate paralytic effects, destruxins act as potent immunosuppressants. frontiersin.org By inhibiting protein synthesis and targeting immune cells like hemocytes, they weaken the insect's ability to mount an effective defense against the invading fungus. nih.govfrontiersin.org This suppression of the innate immune response is a critical aspect of the pathogenic strategy of Metarhizium species, allowing the fungus to colonize the host more effectively. nih.gov

Furthermore, the disruption of cellular processes in various tissues, including the midgut, Malpighian tubules, and fat body, leads to a general breakdown of physiological functions. frontiersin.orgmdpi.com This can manifest as antifeedant effects, growth retardation, and ultimately, the death of the insect host. frontiersin.orgmdpi.com The multi-targeted nature of destruxins, affecting everything from membrane integrity to protein synthesis and intracellular transport, underscores their efficacy as potent insecticidal mycotoxins. nih.gov

Effects on Muscle Contraction and Neuromuscular Function

One of the most immediate and dramatic effects of destruxin intoxication in insects is tetanic paralysis, characterized by sustained muscle contraction. researchgate.net This is followed by a state of flaccid paralysis where the muscles become completely relaxed. core.ac.uk Research has shown that destruxins directly target muscle membranes, causing depolarization. researchgate.netcore.ac.uk

This depolarization is primarily due to the opening of calcium channels in the muscle membrane. researchgate.netcore.ac.uk Studies on the tobacco hornworm, Manduca sexta, revealed that injection of destruxins led to an immediate tetanic paralysis. researchgate.net This effect was abolished by the use of calcium channel blockers like cadmium chloride and nifedipine, confirming the role of calcium influx in this process. researchgate.netcore.ac.uk Further investigations showed that destruxins cause a significant drop in the muscle membrane potential, from a resting potential of approximately -60 mV to a depolarized state of around -20 mV. researchgate.net This disruption of ion channels leads to uncontrolled muscle contractions and subsequent paralysis. researchgate.netpnas.org

Induction of Oxidative Stress and Associated Biochemical Markers

Destruxins are known to induce significant oxidative stress within insect cells. nih.govnih.govresearchgate.net This is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

Studies on the polyphagous pest Spodoptera litura have demonstrated that treatment with crude destruxin leads to a dose- and time-dependent increase in oxidative stress markers. nih.govresearchgate.net Key findings include:

Increased levels of protein carbonyls: This indicates oxidative damage to proteins. nih.gov

Elevated levels of free radicals: Specifically, an increase in hydrogen peroxide and hydroxyl radicals has been observed. nih.gov

Alterations in glutathione (B108866) and ascorbate (B8700270) metabolism: A decrease in thiol content and an increase in the oxidation of glutathione to glutathione disulfide and ascorbate to dehydroascorbate are indicative of a compromised antioxidant defense system. nih.gov

Suppression of DNA and RNA Synthesis in Insect Cell Lines

Destruxins have been shown to interfere with fundamental cellular processes, including the synthesis of macromolecules like DNA and RNA. iiarjournals.orgproquest.com This inhibitory effect has been observed in various insect cell lines. proquest.com

For instance, destruxin E has been specifically noted for its ability to disturb the synthesis of DNA, RNA, and proteins. iiarjournals.org Furthermore, studies on the interactions of destruxin A in Bombyx mori cells revealed that it can bind to aminoacyl tRNA synthetases. mdpi.comnih.gov This interaction can impede protein synthesis, leading to a decrease in soluble protein content and an accumulation of free amino acids in the early stages of treatment. mdpi.comnih.gov This disruption of essential biosynthetic pathways contributes significantly to the cytotoxic effects of destruxins.

Impairment of Malpighian Tubule Fluid Secretion

The Malpighian tubules are the primary excretory and osmoregulatory organs in insects, equivalent to the kidneys in vertebrates. biorxiv.orgplos.org Destruxins have been found to significantly impair the function of these vital organs. fungiindia.co.innih.gov

Research on the Malpighian tubules of Rhodnius prolixus demonstrated that destruxin A dramatically inhibits fluid secretion. nih.gov The toxin is thought to target the apical V-type H+ ATPase of the tubule cells, a key enzyme involved in ion transport and fluid secretion. nih.gov This inhibition occurs without affecting the intracellular ATP production, suggesting a specific action on the ion pump itself. nih.gov The impairment of Malpighian tubule function can lead to a failure of osmoregulation and the accumulation of toxic metabolic wastes, contributing to the insect's demise. nih.gov

Apoptosis Induction in Target Insect Cells

The induction of apoptosis by destruxins appears to be linked to the previously mentioned oxidative stress. oup.com In Plutella xylostella larvae, exposure to destruxin A was found to mediate apoptosis. plos.orgnih.gov Furthermore, in human non-small cell lung cancer cells, destruxin B was shown to induce apoptosis through a Bcl-2 family-dependent mitochondrial pathway, involving the activation of caspases and the translocation of Bax to the mitochondrial membrane. cabidigitallibrary.orgnih.gov While this research was conducted on human cells, it provides a potential model for the pro-apoptotic mechanisms of destruxins in insect cells as well. The ability to trigger apoptosis in key insect tissues further underscores the multifaceted toxic action of these fungal metabolites.

Immunomodulatory Properties

Beyond their direct cytotoxic effects, destruxins are potent immunomodulators, capable of suppressing the insect's immune system. pnas.orgontosight.aieje.cz This immunosuppressive activity is critical for the success of the fungal pathogen, as it allows the fungus to overcome the host's defenses and establish a systemic infection. pnas.org

Suppression of Insect Cellular Immune Responses (e.g., Hemocyte Damage, Phagocytic Inhibition)

The cellular immune response in insects is primarily mediated by hemocytes, which are involved in processes such as phagocytosis, encapsulation, and nodule formation. frontiersin.org Destruxins directly target these immune cells, leading to a compromised defense system. frontiersin.orgmdpi.com

Inhibition of Insect Humoral Immune Responses (e.g., Antimicrobial Peptide Production)

Destruxins, a class of cyclic hexadepsipeptides produced by entomopathogenic fungi, play a significant role in suppressing the host's humoral immune response, thereby facilitating fungal proliferation within the insect. pnas.org This immunosuppressive activity is a key component of their virulence and involves the targeted disruption of signaling pathways that lead to the production of antimicrobial peptides (AMPs), crucial effectors of humoral immunity. nih.govoup.com

Research has demonstrated that Destruxin A, in particular, can specifically inhibit the expression of various AMPs. nih.gov In the fruit fly, Drosophila melanogaster, injection of Destruxin A led to a marked reduction in the expression of several AMPs that are vital for combating microbial infections. nih.gov This effect renders the insect more susceptible to opportunistic pathogens. For instance, flies co-injected with a non-lethal dose of Destruxin A and the gram-negative bacterium Escherichia coli exhibited increased mortality and higher bacterial loads compared to those injected with the bacteria alone. nih.gov

The molecular mechanism underlying this immunosuppression involves the targeting of key immune signaling pathways. Evidence points to the inhibition of the Immune Deficiency (IMD) pathway, which is primarily responsible for inducing AMPs in response to gram-negative bacteria. nih.gov The rescue of Destruxin A-induced mortality through the ectopic activation of IMD pathway components substantiates the role of this pathway as a primary target. nih.gov Some studies also suggest that destruxins can suppress genes related to the Toll pathway, another critical signaling cascade in insect immunity. plos.org

While the inhibitory effect on AMP production has been clearly demonstrated in Drosophila, some studies in other insect species, such as the diamondback moth, Plutella xylostella, have shown a more complex response. In P. xylostella, while Destruxin A was found to suppress the Toll pathway, it also appeared to stimulate the expression of certain AMPs like cecropin (B1577577) and gloverin. plos.org However, it also induced the expression of serine proteinase inhibitors (serpins), which can block the prophenoloxidase (proPO) system, another important component of humoral immunity responsible for melanization. plos.org

The table below summarizes key research findings on the inhibitory effects of Destruxins on insect humoral immune responses.

| Destruxin Analog | Target Insect Species | Affected Humoral Response | Key Findings |

| Destruxin A | Drosophila melanogaster | Reduced antimicrobial peptide (AMP) production. | Suppressed the expression of various AMPs by inhibiting the IMD signaling pathway, leading to increased susceptibility to bacterial infection. nih.gov |

| Destruxin A | Plutella xylostella | Inhibition of the Toll signaling pathway and prophenoloxidase (proPO) system. | Suppressed Toll pathway-related genes and induced serine proteinase inhibitors (serpins) that block the proPO system. plos.org |

| Destruxins (general) | General | Inhibition of humoral immune pathways (Toll/Imd). | Recognized as a mechanism to reduce AMP production and inhibit host prophenoloxidase responses. oup.com |

| Destruxin A and E | General | Suppression of cellular and humoral immune responses. | Contribute to fungal colonization by suppressing both branches of the immune system. pnas.org |

Research Applications and Biological Activities of Destruxin Chl

Entomological Research Applications

Destruxins, including by extension Destruxin CHL, are recognized for their potent insecticidal properties. frontiersin.orgresearchgate.net Research has demonstrated their effectiveness against a wide array of insect pests, highlighting their potential as biocontrol agents. frontiersin.org

Broad-Spectrum Insecticidal Activity Against Diverse Insect Orders

Destruxins exhibit a broad spectrum of insecticidal activity, affecting various insect orders. frontiersin.org Studies have reported the efficacy of destruxins against pests in the orders Lepidoptera, Coleoptera, Hemiptera, Orthoptera, Diptera, and Homoptera. frontiersin.orgsenasica.gob.mxnih.govscielo.org.mxrsdjournal.orgnih.gov For instance, crude extracts containing destruxins have shown significant mortality rates against dipteran pests like Ceratitis capitata (the Mediterranean fruit fly) and lepidopteran pests such as Spodoptera littoralis. senasica.gob.mxresearchgate.net Research on Spodoptera litura larvae demonstrated the insecticidal effects of destruxin, with varying lethal doses depending on the larval age and application method. nih.gov The insecticidal action of destruxins is often linked to their ability to disrupt various physiological processes in insects, including the immune system and muscle function. frontiersin.orgnih.gov

Table 1: Insect Orders Susceptible to Destruxins

| Insect Order | Representative Pests |

|---|---|

| Lepidoptera | Spodoptera littoralis, Spodoptera litura, Manduca sexta |

| Coleoptera | Rhynchophorus ferrugineus, Otiorhynchus sulcatus |

| Hemiptera | Bactericera cockerelli |

| Orthoptera | Schistocerca gregaria |

| Diptera | Ceratitis capitata, Bactrocera oleae |

This table provides examples of insect orders and representative pest species that have been shown to be susceptible to the insecticidal activity of destruxins. frontiersin.orgsenasica.gob.mxnih.govscielo.org.mxnih.gov

Acaricidal Efficacy against Mite and Tick Species

While the primary focus of destruxin research has been on insects, there is growing interest in their potential as acaricides for controlling mites and ticks. researchgate.netmdpi.comnih.govnih.gov Entomopathogenic fungi that produce destruxins have demonstrated efficacy against various tick species. mdpi.com However, direct studies on the acaricidal effects of purified this compound are less common. One study investigating the effects of destruxin A on Rhipicephalus (Boophilus) microplus ticks found no significant mortality or alterations in oviposition at the tested concentrations. researchgate.net This suggests that the acaricidal activity observed from fungal treatments may be due to a combination of factors beyond a single destruxin compound, or that different destruxin analogs possess varying levels of acaricidal potency. researchgate.net Further research is needed to specifically evaluate the efficacy of this compound against a range of mite and tick species of veterinary and agricultural importance.

Behavioral Effects in Insects: Antifeedant and Repellent Properties

In addition to their direct toxic effects, destruxins can also influence insect behavior, acting as antifeedants and repellents. frontiersin.orgresearchgate.netmdpi.complantprotection.pl These behavioral modifications can contribute significantly to crop protection by deterring pests from feeding on treated plants. The antifeedant properties of natural compounds have been observed across various insect orders. mdpi.complantprotection.pl For example, some essential oils and their components have demonstrated strong antifeedant and repellent activities against coleopteran pests. mdpi.complantprotection.pl While specific studies on the antifeedant and repellent properties of this compound are limited, the known inhibitory properties of destruxins in general suggest this is a promising area for future investigation. frontiersin.org

Phytopathological Research

Beyond their effects on arthropods, destruxins also exhibit biological activity towards plants, a field of study known as phytopathology.

Host-Selective Phytotoxic Effects and Associated Plant Responses (e.g., Chlorosis)

Certain destruxins have been shown to have phytotoxic effects on plants, with some demonstrating host-selectivity. researchgate.netnih.gov For instance, destruxin B, produced by the plant pathogen Alternaria brassicae, can cause blackspot infection in Brassica species. researchgate.netnih.gov The phytotoxicity appears to be host-selective, as resistant plants can detoxify the compound more effectively than susceptible ones. researchgate.netnih.gov This detoxification often involves hydroxylation and glycosylation of the destruxin molecule. researchgate.net One of the visible symptoms of destruxin-induced phytotoxicity can be chlorosis, which is the yellowing of leaf tissue due to a lack of chlorophyll (B73375). researchgate.netresearchgate.net The development of chlorosis can be linked to the inhibition of chlorophyll formation. researchgate.net While Metarhizium species, which also produce destruxins, are not typically considered plant pathogens, the production of these compounds during plant interactions suggests a complex ecological role. nih.gov A study involving coculture of Metarhizium species with bean and corn plants identified the presence of chlorodestruxin (CHL), among other destruxin analogs. asm.org The varying production of different destruxins in the presence of different host plants points to a nuanced interaction that may influence plant health and defense responses. nih.govasm.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Destruxin A |

| Destruxin B |

| Destruxin E |

Non-Invasive Visualization of Plant Response via Chlorophyll Fluorescence Imaging

Chlorophyll fluorescence imaging is a non-invasive technique used to assess the photosynthetic performance of plants. ijcmas.comnih.gov This method is particularly valuable for detecting plant stress caused by various factors, including pathogens and chemical compounds, often before visible symptoms appear. oup.commdpi.com When a plant is under stress, its photosynthetic efficiency can be compromised, leading to changes in the fluorescence emitted by chlorophyll. mdpi.comfrontiersin.org

Research has utilized chlorophyll fluorescence imaging to visualize the response of plants to destruxins. nih.govfrontiersin.org When plants such as Brassica napus (rapeseed) and Sinapis alba (white mustard) are treated with destruxins, changes in chlorophyll fluorescence can be detected, indicating an impact on the photosynthetic apparatus. nih.govfrontiersin.org An experimental algorithm based on Kautsky kinetic measurements has been developed to distinguish between affected and unaffected leaves. nih.govfrontiersin.org This approach allows for the spatial and temporal analysis of the phytotoxic effects of these compounds. nih.govoup.com

The technique typically measures parameters such as the maximum quantum yield of photosystem II (PSII) photochemistry (Fv/Fm) and non-photochemical quenching (NPQ). frontiersin.org A decrease in these parameters often signifies stress or damage to the photosynthetic machinery. frontiersin.org For instance, in studies involving other stressors, chlorophyll fluorescence imaging has successfully detected decreased Fv/Fm and NPQ values in infected plants. nih.govfrontiersin.org

Broader Biological Activity Studies (Preclinical)

Beyond its effects on plants, this compound and other related destruxins have been investigated for a range of other biological activities in preclinical settings. These studies have unveiled potential antimicrobial, cytotoxic, and immunosuppressive properties.

Antimicrobial Properties Against Various Microorganisms

Destruxins have demonstrated a spectrum of antimicrobial activities. nih.govresearchgate.net While the primary focus of many studies has been on destruxins A, B, and E, the general class of destruxins has shown inhibitory effects against certain microorganisms. researchgate.netresearchgate.net Some research indicates that destruxins possess modest antibacterial activity, including against the bacterium responsible for tuberculosis. researchgate.net The antimicrobial effects are often structure-dependent, with different destruxin variants exhibiting varying levels of potency against different microbes. researchgate.net

| Microorganism Type | Observed Activity of Destruxins | Reference |

| Bacteria (Gram-positive) | Some destruxin-like compounds show activity against S. aureus and E. faecalis. | researchgate.net |

| Bacteria (General) | Modest antituberculotic activity has been reported for the destruxin class. | researchgate.net |

| Yeasts | Some plant extracts containing various phytochemicals have shown broad-spectrum activity. While not directly about this compound, it points to the potential for natural compounds to have antifungal properties. | nih.gov |

Cytotoxic and Antiproliferative Activities in Eukaryotic Cell Lines

A significant area of preclinical research on destruxins has been their cytotoxic and antiproliferative effects on various eukaryotic cell lines, particularly cancer cells. nih.govnih.gov Destruxins A, B, and E have been the most extensively studied in this regard. nih.govnih.gov

These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of a range of cancer cell lines, including those from colorectal and non-small cell lung cancers. nih.govnih.govnih.gov The mechanisms underlying these effects are complex and can involve the disruption of the cell cycle, induction of intrinsic apoptosis pathways, and inhibition of key signaling pathways like the PI3K/Akt pathway. nih.gov For example, Destruxin B has been found to induce apoptosis in human non-small cell lung cancer cells by activating caspases and modulating the levels of pro- and anti-apoptotic proteins of the Bcl-2 family. nih.govnih.gov

| Cell Line Type | Observed Effect of Destruxins (A, B, E) | Mechanism of Action | Reference |

| Human Colorectal Cancer (HCT116) | Antiproliferative activity, induction of apoptosis. | Inhibition of PI3K/Akt pathway, cell cycle arrest. | nih.gov |

| Human Non-Small Cell Lung Cancer (A549) | Induction of apoptosis. | Activation of caspases, modulation of Bcl-2 family proteins. | nih.govnih.gov |

| Human Leukemia (P388) | Antiproliferative activity. | Cell cycle arrest in G0/G1 phase (specifically for Destruxin E). | nih.gov |

General Immunosuppressive Effects in Non-Insect Systems

Destruxins have been recognized for their immunosuppressive properties, initially observed in insects where they can suppress both cellular and humoral immune responses, facilitating fungal pathogenesis. asm.orgsemanticscholar.org This activity is not limited to insects, as studies have indicated that destruxins can also exert immunosuppressive effects in non-insect systems. semanticscholar.org

In mammalian systems, destruxins have shown toxicity towards spleen lymphocytes, which are key components of the immune system. semanticscholar.org The ability of destruxins to modulate immune responses has led to suggestions of their potential as immunosuppressants. frontiersin.org For instance, Destruxin A has been shown to damage hemocytes, the primary immune cells in insects, at low concentrations, highlighting its potent immunomodulatory capabilities. frontiersin.org While direct studies on this compound's immunosuppressive effects in non-insect systems are less common, the known activities of other destruxins suggest this is a plausible area of activity for the entire class of compounds. semanticscholar.orgfrontiersin.org

Advanced Research Methodologies for Destruxin Chl Studies

Analytical and Structural Characterization Techniques

The precise identification and structural elucidation of Destruxin CHL rely on a combination of high-resolution analytical methods. These techniques provide the necessary sensitivity and specificity to detect and characterize this chlorinated compound within complex fungal metabolomes.

High-Resolution Mass Spectrometry (LC-MS/MS) for Metabolomic Profiling

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone for the metabolomic profiling of destruxins, including the chlorinated variant this compound. This powerful technique allows for the separation of complex mixtures of fungal secondary metabolites, followed by their highly accurate mass determination and fragmentation analysis.

In untargeted metabolomic studies of Metarhizium species, LC-MS/MS has been instrumental in the detection of a wide array of destruxin analogs. The high mass accuracy of instruments like the quadrupole-Orbitrap mass spectrometer enables the confident assignment of elemental compositions to detected ions, which is crucial for distinguishing the isotopic pattern characteristic of a chlorinated compound like this compound. The tandem mass spectrometry (MS/MS) capability provides structural information through the analysis of fragmentation patterns, aiding in the tentative identification of the compound. For instance, an analytical strategy using a hybrid quadrupole-Orbitrap mass spectrometer has been successfully employed to screen for both known and unknown destruxins in fungal extracts, leading to the unequivocal identification of two chloro-derivatives.

Table 1: Key LC-MS/MS Parameters for Destruxin Analysis

| Parameter | Description |

|---|---|

| Chromatography | Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with a C18 column is typically used for separation. |

| Mobile Phase | A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid to improve ionization, is common. |

| Ionization Source | Electrospray ionization (ESI) in positive mode is frequently used for the analysis of destruxins. |

| Mass Analyzer | High-resolution mass analyzers such as Orbitrap or time-of-flight (TOF) are employed to achieve high mass accuracy. |

| Acquisition Mode | Data-dependent acquisition (DDA) is often used to trigger MS/MS fragmentation of the most abundant ions detected in a full scan. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides valuable information on the mass and elemental composition of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for its complete structural elucidation. NMR allows for the determination of the precise connectivity of atoms and the stereochemistry of the molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complex cyclic structure of the hexadepsipeptide.

Although detailed, publicly available NMR spectral data specifically for this compound is limited, the general approach to its structural determination would follow established protocols for other destruxins and related cyclic peptides. The presence of the chlorine atom would induce characteristic shifts in the ¹H and ¹³C NMR spectra of the adjacent protons and carbons, providing crucial information for pinpointing the location of chlorination on the molecule. For newly isolated destruxins, NMR analysis is indispensable for confirming their planar structure and relative stereochemistry.

Advanced Chromatographic Fingerprinting (e.g., FRIR-HPLC-LC-MS)

To gain a more comprehensive understanding of the metabolic profile of fungi producing this compound, advanced hyphenated chromatographic techniques are being explored. One such approach involves the combination of Fourier-transform infrared spectroscopy (FTIR), HPLC, and LC-MS (FRIR-HPLC-LC-MS). This multi-dimensional approach provides a rich dataset, or "fingerprint," of the fungal extract. FTIR spectroscopy can provide information about the functional groups present in the separated compounds, adding another layer of identification. While the application of such advanced fingerprinting techniques specifically to this compound is not yet widely documented, their use in the broader analysis of major destruxins (A, B, C, and E) has been reported, showcasing the potential for more detailed and specific characterization of complex fungal metabolomes.

Molecular and Genetic Manipulation Techniques

Understanding the biosynthesis of this compound at a molecular level requires the identification and functional characterization of the genes and enzymes involved in its production. This is achieved through a combination of genomic and genetic engineering approaches.

Comparative Genomics for Biosynthesis Gene Identification

The biosynthesis of destruxins is orchestrated by a large, multi-modular nonribosomal peptide synthetase (NRPS) encoded by a gene cluster. Comparative genomics is a powerful tool for identifying these gene clusters. By comparing the genomes of destruxin-producing and non-producing fungal strains or species, researchers can pinpoint the genetic loci responsible for their synthesis.

While the core NRPS gene cluster for the general destruxin backbone has been identified in several Metarhizium species, the specific enzyme responsible for the chlorination of the destruxin scaffold to produce this compound has not yet been definitively characterized. The identification of a putative halogenase gene within or in proximity to the destruxin gene cluster in a this compound-producing strain would be a key finding. Halogenase enzymes, often dependent on flavin, are known to be responsible for the incorporation of chlorine atoms into natural products. Comparative genomic analysis of different Metarhizium species that exhibit varied profiles of destruxin production could reveal candidate halogenase genes associated with the biosynthesis of chlorinated derivatives.

Targeted Gene Knockouts and Gene Deletion Studies

Once a candidate gene for a specific biosynthetic step, such as chlorination, is identified, its function can be confirmed through targeted gene knockout or gene deletion studies. This involves creating a mutant fungal strain in which the gene of interest is inactivated. By comparing the metabolic profile of the wild-type strain with that of the knockout mutant, the role of the deleted gene can be elucidated.

For the general destruxin biosynthesis, targeted knockout of the core NRPS gene has been shown to completely abolish the production of all destruxins. A similar approach could be applied to a putative halogenase gene. If the knockout of a candidate halogenase gene in a this compound-producing strain results in the disappearance of this compound from its metabolic profile, while the production of its non-chlorinated precursor remains unaffected or increases, this would provide strong evidence for the gene's role in the chlorination step of this compound biosynthesis.

RNA Interference (RNAi) for Target Gene Validation

RNA interference (RNAi) is a powerful and specific method for silencing gene expression, making it an invaluable tool for validating the protein targets of bioactive compounds like destruxins. nih.govnih.gov By knocking down the expression of a suspected target gene, researchers can observe whether the cellular or organismal sensitivity to the compound is altered. A diminished effect of the destruxin following the silencing of a specific gene provides strong evidence that the encoded protein is a direct target. nih.gov

In studies involving the related compound Destruxin A, RNAi has been successfully used to validate interactions with specific proteins in the silkworm, Bombyx mori. For instance, after identifying potential binding proteins, dsRNA is synthesized to target the corresponding genes. Silencing these genes and subsequently treating the organism with Destruxin A can reveal the role of the target protein in mediating the toxin's effects. Research has shown that silencing genes like BmSEC23 and BmTMEM214 can alter the mortality rate of silkworm larvae when challenged with Destruxin A, thereby validating their role as functional targets. nih.govresearchgate.net This approach allows for a direct link to be established between a specific protein and the physiological effects of the destruxin. frontiersin.orgmdpi.com

The general workflow involves:

Identification of a potential target gene.

Synthesis of double-stranded RNA (dsRNA) corresponding to the gene sequence.

Delivery of dsRNA to the model organism or cell line to induce gene silencing.

Treatment with the destruxin compound.

Observation and quantification of phenotypic changes, such as mortality or cellular disruption, compared to controls. nih.govresearchgate.net

In Silico Analyses of Nonribosomal Peptide Synthetase Domains

Destruxins are synthesized by nonribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes. nih.gov In silico, or computational, analysis of these NRPS domains is fundamental to understanding and potentially manipulating the biosynthesis of specific destruxin analogs like this compound. The genetic blueprint for destruxin production is located within a specific gene cluster, with the core NRPS enzyme, DtxS1, being responsible for assembling the peptide backbone. nih.govresearchgate.net

Bioinformatic tools are used to dissect the structure of the DtxS1 enzyme. mdpi.comfrontiersin.org This NRPS is composed of modules, each responsible for incorporating a specific amino acid into the growing peptide chain. Key domains within each module include:

Adenylation (A) domain: Selects and activates the specific amino acid substrate. In silico analysis of the A-domain's binding pocket can predict its substrate specificity.

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids on adjacent modules.

For this compound, in silico analysis would focus on identifying the specific A-domain responsible for incorporating the amino acid precursor that is subsequently chlorinated, or how the NRPS structure accommodates a chlorinated precursor. Studies on the DtxS1 synthetase have shown that some A-domains have relaxed specificity, allowing them to incorporate different amino acids, leading to the production of a variety of destruxin analogs. nih.gov Understanding this through computational modeling is key to explaining the diversity of destruxins produced by a single fungal strain. nih.gov

Functional Bioassays and In Vitro Models

Drug Affinity Responsive Target Stability (DARTS) Experiments for Protein Binding

Drug Affinity Responsive Target Stability (DARTS) is a proteomic technique used to identify the cellular targets of small molecules without requiring modification of the compound. nih.govnih.gov The principle is that when a small molecule like this compound binds to its protein target, it stabilizes the protein's structure, making it more resistant to degradation by proteases. creative-proteomics.comescholarship.org

The DARTS workflow involves treating a cell lysate with the compound, followed by limited proteolysis. nih.gov Proteins that were stabilized by binding to the compound will remain intact, while unbound proteins will be degraded. The samples are then separated by SDS-PAGE, and protein bands that are present in the compound-treated sample but absent or reduced in the control sample are identified using mass spectrometry. nih.gov This method has been successfully applied in the study of Destruxin A, where it was used to identify 149 potential binding proteins from insect cell lysates, providing a broad overview of the compound's cellular interactome. researchgate.net

Biolayer Interferometry (BLI) for Binding Kinetics

Biolayer Interferometry (BLI) is a label-free optical biosensing technique used to measure real-time biomolecular interactions. wikipedia.orgnih.gov It is a crucial tool for quantifying the binding kinetics between this compound and its identified protein targets. harvard.edu In a typical BLI experiment, a purified target protein is immobilized on a biosensor tip. The tip is then dipped into solutions containing varying concentrations of the destruxin. nih.govresearchgate.net

As the destruxin binds to the immobilized protein, the thickness of the molecular layer on the biosensor tip increases, causing a measurable shift in the interference pattern of light reflected from the tip's surface. wikipedia.org This shift is monitored in real-time to determine the association rate (k_on). Subsequently, the tip is moved to a buffer solution without the destruxin, and the dissociation of the compound is measured as the dissociation rate (k_off). These rates are used to calculate the equilibrium dissociation constant (K_D), a measure of binding affinity. researchgate.net Studies on Destruxin A have used BLI to confirm high-affinity interactions with proteins like BmSEC23 and BmTEME214, with K_D values in the micromolar range. nih.govresearchgate.net

Insect Two-Hybrid (I2H) Systems for Protein-Protein Interactions

The Insect Two-Hybrid (I2H) system is a modification of the yeast two-hybrid system, adapted for use in insect cells. researchgate.netnih.gov It is a powerful tool for studying protein-protein interactions in a cellular environment that more closely mimics the physiological conditions of insects, the primary targets of destruxins. researchgate.net This system can be used to investigate how a compound like this compound might disrupt or enhance endogenous protein-protein interactions.

In this system, two proteins of interest are expressed as fusions to the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor. If the two proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, such as luciferase. nih.govmdpi.com The effect of a destruxin is measured by treating the cells and quantifying the change in reporter gene activity. Research on Destruxin A has shown it can both inhibit and, at lower concentrations, activate the interaction between specific cellular proteins, demonstrating its complex modulatory effects. nih.govresearchgate.net

Electric Cell-Substrate Impedance Sensing (ECIS) for Cell-Based Assays

Electric Cell-Substrate Impedance Sensing (ECIS) is a non-invasive, real-time method for monitoring cellular behavior. wikipedia.orgbiophysics.com This technique measures the change in impedance (resistance to alternating current) of a cell-covered electrode. biophysics.com As cells attach, spread, and proliferate on the electrode, they act as insulators, causing the impedance to increase. wikipedia.org Conversely, events like cell death, morphological changes, or loss of cell adhesion lead to a decrease in impedance. biophysics.com

While direct studies using ECIS to evaluate this compound have not been reported, the technology is highly applicable for characterizing its cytotoxic effects. Based on the known biological activities of other destruxins, which include inducing apoptosis and disrupting cell adhesion, ECIS could be used to continuously monitor these processes in real-time. nih.govresearchgate.net By treating a confluent monolayer of cells with this compound and measuring the impedance over time, researchers could precisely quantify the kinetics of its cytotoxic effects, such as the onset of cell rounding and detachment from the substrate. nih.gov Different frequencies can be used to distinguish between changes in cell-cell junctions (barrier function) and cell-substrate attachment. biophysics.com

Histopathological and Morphological Analyses of Tissue Responses

Histopathological and morphological analyses are fundamental in toxicological studies to observe the structural changes in tissues and organs resulting from exposure to a compound. In the context of the destruxin family of mycotoxins, these examinations provide direct visual evidence of cellular damage and help identify target tissues. While specific studies focusing exclusively on this compound are limited, extensive research on closely related analogs, such as Destruxin A, offers significant insights into the probable tissue-level responses that could be anticipated.

Research on the effects of destruxins on insect larvae demonstrates that different tissues exhibit varying levels of sensitivity and types of morphological changes. frontiersin.org Histopathological investigation typically involves treating a model organism, such as the silkworm Bombyx mori, with the compound and then preparing paraffin sections of various tissues and organs for microscopic examination. frontiersin.org